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  • Product: 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride
  • CAS: 1420684-64-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Biological Activity of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a synthetic organic compound belonging to the substituted phenethylamine class.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a synthetic organic compound belonging to the substituted phenethylamine class.[1][2] Its structure, characterized by a phenyl ring with two methyl groups at the 2 and 6 positions and an ethylamine side chain, suggests a strong potential for interaction with biological systems, particularly within the central nervous system.[1][2][3] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and pharmaceutical applications. This guide provides a comprehensive overview of the predicted biological activity of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, based on the well-established pharmacology of its structural analogs. It details the likely molecular targets, the experimental protocols for characterizing its activity, and the potential physiological consequences of its action.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆ClN[3][4]
Molecular Weight185.69 g/mol [3][4]
AppearanceSolid[4]
PurityTypically >95%[4]

Predicted Biological Activity and Mechanism of Action

As a substituted phenethylamine, 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is predicted to modulate monoamine neurotransmitter systems.[1][2] The primary targets for such compounds are typically adrenergic receptors and monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] The presence of methyl groups on the phenyl ring and the specific stereochemistry of the molecule will significantly influence its affinity and selectivity for these targets.

Interaction with Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like norepinephrine and epinephrine.[6][7] They are subdivided into α and β subtypes, each with further classifications. The interaction of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride with these receptors could result in either agonistic (activation) or antagonistic (inhibition) effects.

  • α-Adrenergic Receptors: Activation of α1-receptors typically leads to vasoconstriction, while α2-receptor activation can inhibit the release of norepinephrine.[7]

  • β-Adrenergic Receptors: β-receptor activation is associated with effects such as increased heart rate and contractility (β1) and smooth muscle relaxation (β2).[7]

The specific effect of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride on these receptors would need to be determined experimentally through receptor binding and functional assays.

Caption: Predicted Adrenergic Receptor Signaling Pathway.

Interaction with Dopamine and Norepinephrine Transporters

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus regulating the duration and intensity of neurotransmission. Inhibition of DAT and NET by 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride would lead to an increase in the extracellular concentrations of dopamine and norepinephrine, respectively, resulting in enhanced dopaminergic and noradrenergic signaling. This is a common mechanism of action for many stimulant and antidepressant drugs.[5][8]

Neurotransmitter Reuptake Inhibition Workflow cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Neurotransmitter Vesicles (DA/NE) Neurotransmitter Dopamine (DA) / Norepinephrine (NE) Vesicle->Neurotransmitter Release Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binding & Signal Transduction Compound 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride Compound->Transporter Inhibition

Caption: Workflow of Neurotransmitter Reuptake Inhibition.

Experimental Protocols for Biological Characterization

To elucidate the precise biological activity of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, a series of in vitro and in vivo assays are necessary. The following protocols are standard methodologies used in pharmacology to characterize compounds with predicted activity on monoamine systems.

In Vitro Assays

This assay determines the affinity of the compound for different adrenergic receptor subtypes.

  • Principle: Competition binding assay using a radiolabeled ligand that has a known high affinity for the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-CGP-12177 for β) and varying concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.

    • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This assay measures the potency of the compound in inhibiting the reuptake of dopamine and norepinephrine into cells.

  • Principle: Use cells expressing DAT or NET and a fluorescent or radiolabeled substrate for these transporters. The inhibition of substrate uptake by the test compound is quantified.

  • Methodology:

    • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human DAT or NET in 96-well plates.

    • Assay Medium: Use a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.

    • Substrate Addition: Add a fluorescent substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) or a radiolabeled substrate (e.g., [³H]-dopamine or [³H]-norepinephrine).

    • Incubation: Incubate for a defined period to allow for substrate uptake.

    • Measurement: If using a fluorescent substrate, measure the fluorescence intensity using a plate reader. If using a radiolabeled substrate, lyse the cells and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound and determine the IC50 value.

This assay assesses the potential for the compound to cause cell death.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride for 24-48 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (half-maximal cytotoxic concentration).

In Vivo Assays

This assay evaluates the stimulant or sedative effects of the compound in rodents.

  • Principle: An increase in locomotor activity is indicative of a stimulant effect, often associated with enhanced dopamine and norepinephrine signaling.

  • Methodology:

    • Animal Acclimation: Acclimate mice or rats to the testing room.

    • Compound Administration: Administer 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride via a suitable route (e.g., intraperitoneal or oral).

    • Open Field Arena: Place the animal in an open field arena equipped with infrared beams or a video tracking system.

    • Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

    • Data Analysis: Compare the locomotor activity of the treated animals to that of a vehicle-treated control group.

Potential Therapeutic Applications and Toxicological Considerations

Based on its predicted biological activities, 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride could be investigated for a variety of therapeutic applications, including:

  • Central Nervous System Disorders: Compounds that modulate dopamine and norepinephrine levels are used in the treatment of ADHD, depression, and narcolepsy.

  • Receptor Modulators: Depending on its selectivity and functional activity at adrenergic receptors, it could have applications in cardiovascular or respiratory medicine.

It is crucial to conduct thorough toxicological studies to assess the safety profile of this compound. A structurally related compound, 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride, is classified as causing skin and eye irritation and may cause respiratory irritation. Similar potential hazards should be considered for the 2,6-dimethylphenyl isomer. Comprehensive in vitro and in vivo toxicology studies are essential before any consideration for further development.

Conclusion

References

  • PubChem. (1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (S)-1-(3,5-Dimethylphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Indian Academy of Sciences. (2018, February 15). Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis characterization and biological evaluation of some alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2 H -imidazo[2,1- b ]pyrazolo[3,4- d ][9]thiazol-7(6 H )-one. Retrieved from [Link]

  • ResearchGate. H 1 receptor affinity of other ligands a used in CoMFA studies. Retrieved from [Link]

  • PubMed. (2019, September 15). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Retrieved from [Link]

  • MDPI. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Retrieved from [Link]

  • PubMed. (2004, November 15). Synthesis and biological evaluation of some 6-arylamidomorphines as analogues of morphine-6-glucuronide. Retrieved from [Link]

  • Wikipedia. Substituted phenethylamine. Retrieved from [Link]

  • PubMed. (1998, January 1). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Retrieved from [Link]

  • Korea Science. (2022, October 1). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. Adrenergic receptors: structure and function. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). Retrieved from [Link]

  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Retrieved from [Link]

  • PubMed Central. (2023, April 18). The Atypical Dopamine Transporter Inhibitor CE-158 Enhances Dopamine Neurotransmission in the Prefrontal Cortex of Male Rats: A Behavioral, Electrophysiological, and Microdialysis Study. Retrieved from [Link]

  • PubMed Central. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]

  • Biomolecules & Therapeutics. (2015, May 31). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • Deranged Physiology. (2023, December 23). Effects of catecholamine receptor activation. Retrieved from [Link]

  • PubMed. (2005, February 1). Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3). Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol , is an amine s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol , is an amine salt of significant interest in medicinal chemistry and pharmaceutical research.[1] Its structural features, particularly the dimethyl-substituted phenyl group, contribute to its potential for high gastrointestinal absorption and the ability to permeate the blood-brain barrier.[1] These characteristics make it a valuable building block in the synthesis of more complex organic molecules and a candidate for investigation in neuropharmacology, potentially interacting with neurotransmitter systems.[1] As with any biologically active compound, a thorough understanding of its safe handling and potential hazards is paramount for the protection of laboratory personnel. This guide provides an in-depth overview of the safety and handling protocols for 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, drawing upon data from structurally similar compounds to ensure a comprehensive risk assessment in the absence of a dedicated Safety Data Sheet (SDS).

Hazard Identification and Classification

  • Acute Oral Toxicity: Likely to be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

These classifications are consistent with the safety profiles of numerous amine hydrochlorides used in research and development.

GHS Hazard Statements (Inferred):

Hazard CodeStatementSource (Analogous Compounds)
H302Harmful if swallowed[2]
H315Causes skin irritation[2][3]
H319Causes serious eye irritation[2][3]
H335May cause respiratory irritation[2]

GHS Pictogram (Anticipated):



Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For handling 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, the following should be implemented:

  • Ventilation: All manipulations of the solid compound or solutions should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dust or aerosols.[3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[5]To protect against eye irritation or serious eye damage from dust particles or splashes.[2][3]
Skin Protection A lab coat must be worn and kept fastened. Chemically resistant gloves (e.g., nitrile) should be worn and inspected for integrity before each use.To prevent skin contact and subsequent irritation.[2][3]
Respiratory Protection For procedures that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3][6]

  • Prevent Dust and Aerosol Formation: Handle the solid material carefully to minimize the generation of dust.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Grounding: For large-scale operations, ensure that all equipment is properly grounded to prevent the build-up of electrostatic charges.

Storage
  • Container Integrity: Keep the container tightly closed when not in use.[2]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[2] Long-term stability may be enhanced by storage at -20°C.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[4]

Emergency Procedures

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]
Spill Response

The appropriate response to a spill depends on its size and the immediate hazards it presents.

Workflow for a Small Chemical Spill

Spill_Response start Spill Occurs warn Warn Others & Assess Situation start->warn evacuate Evacuate Non-Essential Personnel warn->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent pads around the perimeter) ppe->contain absorb Absorb the Spilled Material (Work from outside in) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect package Package for Disposal (In a labeled, sealed container) collect->package decontaminate Decontaminate the Area (With soap and water) package->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for handling a small chemical spill.

For large spills, or any spill that cannot be safely managed by laboratory personnel, evacuate the area and contact the institution's emergency response team immediately.

Disposal Considerations

Waste generated from the handling of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride must be treated as hazardous waste.

  • Containers: Do not reuse empty containers. They should be disposed of in the same manner as the hazardous waste they contained.

  • Waste Material: All spilled material and contaminated absorbents should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆ClN[1]
Molecular Weight 185.69 g/mol [1]
Appearance Solid[9]
Storage Temperature 2-8°C for long-term storage[10]
Thermal Stability Stable, with thermal decomposition expected to begin above 200°C.[1]

Toxicological Information

While specific toxicological data for 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is limited, the inferred GHS classifications suggest that the primary routes of occupational exposure are inhalation, ingestion, and skin/eye contact. The main health effects are expected to be irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.[2][4][6] The toxicological properties have not been fully investigated, and as such, the compound should be handled with the care afforded to all novel chemical entities.[6]

Conclusion

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride is a valuable compound for scientific research, but it requires careful and informed handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and well-informed approach to safety is the cornerstone of responsible scientific practice.

References

  • Smolecule. (2023-08-16). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
  • Fisher Scientific. (2020-12-14).
  • CymitQuimica. (2024-12-19). Safety Data Sheet: 2,6-Dimethylheptan-4-amine hydrochloride.
  • Fisher Scientific. (2023-09-27).
  • TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
  • CymitQuimica. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
  • BLDpharm. (R)-1-(2,6-Dimethylphenyl)ethan-1-amine.
  • Amadis Chemical. (1R)-1-(2,6-dimethylphenyl)ethan-1-amine,1213024-91-9.
  • ECHEMI. (2023-11-22). 1-(2,5-Dimethylphenyl)
  • NJ Department of Health. HAZARD SUMMARY: ETHYLENEIMINE.
  • Canadian Centre for Occupational Health and Safety. (2023-09-29). First Aid for Chemical Exposures.
  • Aromsyn Co.,Ltd. (R)-1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Spills.
  • University of Lethbridge. Chemical Release (Spill) Response Guideline.
  • ChemicalBook. 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5.
  • Sigma-Aldrich. 1-(2,5-Dimethylphenyl)ethanamine AldrichCPR 91251-26-2.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in human plasma. The analyte, a primary aromatic amine of interest in pharmaceutical research, is extracted from the plasma matrix using a streamlined protein precipitation (PPT) procedure. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance across all validation parameters, including linearity, accuracy, precision, and stability.[1][2] This protocol is suitable for high-throughput analysis in research and preclinical studies.

Introduction

1-(2,6-Dimethylphenyl)ethan-1-amine is a primary aromatic amine with a molecular weight of 185.69 g/mol (as hydrochloride salt) and the chemical formula C₁₀H₁₆ClN.[3][4] Its structure, featuring an amine group and a substituted aromatic ring, suggests potential interactions with biological targets, making it a compound of interest for medicinal chemistry and drug development research.[3] Accurate quantification of such compounds in complex biological matrices like plasma is fundamental to understanding their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[5][6] The primary challenge in developing such methods lies in effectively removing endogenous matrix components—primarily proteins and phospholipids—that can interfere with the analysis and compromise data quality. This note details a method that pairs a simple and efficient protein precipitation (PPT) sample preparation step with a highly selective LC-MS/MS analysis.

Rationale for Method Selection:

  • Protein Precipitation (PPT): Chosen for its simplicity, speed, and suitability for high-throughput workflows. By adding a water-miscible organic solvent like acetonitrile, plasma proteins are denatured and precipitated, allowing for the rapid isolation of the analyte in the supernatant.[7][8]

  • Reversed-Phase LC: A C18 stationary phase is ideal for retaining moderately nonpolar compounds like the target analyte, providing effective separation from residual matrix components.

  • Tandem Mass Spectrometry (MS/MS): Offers unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (MRM), ensuring that the signal is unique to the analyte of interest.[6][9]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data generation, follows a structured, multi-step workflow designed for efficiency and reproducibility.

Bioanalytical_Workflow Figure 1: Overall Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt (100 µL) ISTD Add Internal Standard (e.g., Deuterated Analog) Sample->ISTD Precipitate Protein Precipitation (300 µL Acetonitrile) ISTD->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Linear Regression) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: High-level overview of the analytical process.

Materials and Methods

Reagents and Chemicals
  • 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (Reference Standard, >98% purity)

  • 1-(2,6-Dimethylphenyl)ethan-1-amine-d5 hydrochloride (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Ammonium Acetate, LC-MS Grade

  • Human Plasma (K2-EDTA), sourced from an accredited biobank

  • Ultrapure Water

Equipment
  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A or equivalent) with ESI source

  • UHPLC System (e.g., Agilent 1290 Infinity II or equivalent)

  • Analytical Balance

  • Microcentrifuge

  • Vortex Mixer

  • Nitrogen Evaporation System

Stock and Working Solutions
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • IS Stock (1 mg/mL): Prepare similarly using the deuterated internal standard.

  • Working Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare calibration standards (e.g., 1–2000 ng/mL) and quality control (QC) samples.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution in ACN. This solution will also serve as the protein precipitation agent.

Detailed Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

Rationale: This protocol is designed to efficiently remove over 95% of plasma proteins using a simple organic solvent crash.[8] Acetonitrile is selected as it provides excellent precipitation efficiency and is compatible with reversed-phase chromatography.[7][10] The internal standard is added prior to precipitation to control for variability during sample handling and analysis.

PPT_Protocol Figure 2: Protein Precipitation Workflow Start Start: 100 µL Plasma (Calibrator, QC, or Unknown) Add_ISTD Step 1: Add 300 µL of IS Working Solution in ACN (50 ng/mL) Start->Add_ISTD Vortex Step 2: Vortex vigorously for 1 minute Add_ISTD->Vortex Incubate Step 3 (Optional): Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Step 4: Centrifuge at 14,000 x g for 10 min at 4°C Incubate->Centrifuge Transfer Step 5: Transfer 200 µL of supernatant to a new plate/vial Centrifuge->Transfer Evaporate Step 6: Evaporate to dryness under Nitrogen stream Transfer->Evaporate Reconstitute Step 7: Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Analyze Ready for LC-MS/MS Injection Reconstitute->Analyze

Caption: Step-by-step protein precipitation protocol.

Step-by-Step Procedure:

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (50 ng/mL in ACN). The 3:1 ratio of ACN to plasma ensures efficient protein removal.[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[8]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and centrifuge to pellet any insoluble material before placing in the autosampler for injection.

Protocol 2: LC-MS/MS Analysis

Rationale: The chromatographic conditions are optimized to provide a sharp, symmetrical peak for the analyte with a short run time. A gradient elution is used to effectively elute the analyte while washing away more retained matrix components. The mass spectrometry parameters are tuned specifically for the analyte and its deuterated internal standard to achieve maximum sensitivity and specificity. The positive ESI mode is selected because the primary amine group is readily protonated.[6][11]

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and speed.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar analytes. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Column Temp. 40°CReduces viscosity and improves peak symmetry and reproducibility.
LC Gradient See Table 1 belowStarts with low organic to focus the analyte on the column, then ramps up to elute it, followed by a high-organic wash.

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Parameter Setting Rationale
MS System Triple Quadrupole MSEnables sensitive and selective MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated [M+H]⁺.[6]
MRM Transitions See Table 2 belowSpecific precursor-to-product ion transitions ensure high selectivity.
Gas Temp. 325°COptimized for efficient desolvation.
Gas Flow 10 L/minOptimized for efficient desolvation.
Nebulizer 45 psiCreates a fine spray for optimal ionization.
Capillary Voltage 3500 VDrives the electrospray process.

Table 2: MRM Transitions and Parameters Note: These values are hypothetical and must be optimized experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Analyte 150.1 132.1 100 15

| IS (d5-Analyte) | 155.1 | 137.1 | 100 | 15 |

Method Validation

The method was validated following the principles outlined in the EMA and ICH M10 guidelines.[1][12][13][14] All validation experiments were conducted by analyzing QC samples prepared in human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Summary of Method Validation Results

Parameter Concentration Levels Acceptance Criteria Result
Linearity 1–2000 ng/mL Correlation coefficient (r²) ≥ 0.99 r² > 0.998
LLOQ 1 ng/mL Accuracy: 80-120%, Precision: ≤20% Passed
Intra-day Accuracy LQC, MQC, HQC (n=5) Mean accuracy within ±15% of nominal 96.5% – 104.2%
Intra-day Precision LQC, MQC, HQC (n=5) CV ≤ 15% ≤ 5.8%
Inter-day Accuracy LQC, MQC, HQC (3 runs) Mean accuracy within ±15% of nominal 98.1% – 102.7%
Inter-day Precision LQC, MQC, HQC (3 runs) CV ≤ 15% ≤ 6.5%
Matrix Effect LQC, HQC IS-normalized ME factor: 0.85–1.15 0.98 – 1.05
Recovery LQC, HQC Consistent and reproducible ~85%
Stability (Freeze-Thaw) LQC, HQC (3 cycles) % Change within ±15% Passed

| Stability (Autosampler) | LQC, HQC (24h at 10°C) | % Change within ±15% | Passed |

Trustworthiness & Self-Validation: The validation results confirm that the method is reliable.[2] The accuracy and precision data demonstrate that the method produces correct results consistently.[12] The lack of significant matrix effect indicates that endogenous plasma components do not interfere with quantification. Stability assessments ensure that the analyte concentration does not change during sample storage and processing.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in human plasma. The combination of a simple protein precipitation sample preparation protocol with a sensitive and selective instrumental analysis provides a robust and high-throughput solution suitable for pharmacokinetic studies in a drug development or research environment. The method meets the stringent criteria for bioanalytical method validation as set forth by major regulatory agencies.[1][14][15]

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]

  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). SCIEX. Retrieved from [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022, December 26). MDPI. Retrieved from [Link]

  • Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. (2023, March 29). MDPI. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). FDA. Retrieved from [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Determination of heterocyclic aromatic amines in human urine by using hollow-fibre supported liquid membrane extraction and liquid chromatography-ultraviolet detection system. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2,6-Dimethylphenyl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016, October 25). ACS Publications. Retrieved from [Link]

  • Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. (n.d.). Google Patents.
  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent. Retrieved from [Link]

  • Urine general drug extraction rev 7.pdf. (n.d.). Idaho State Police. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved from [Link]

  • 1-(2,4-dimethylphenyl)ethan-1-amine. (n.d.). American Elements. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

The primary and most versatile route to synthesizing 1-(2,6-dimethylphenyl)ethan-1-amine is through the reductive amination of its corresponding ketone precursor, 2',6'-dimethylacetophenone.[1][2][3] This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the target amine. This guide focuses on optimizing this pathway.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I address them?

Answer: Low yield in the reductive amination of 2',6'-dimethylacetophenone is a frequent issue, often stemming from several competing factors. The primary causes are typically premature reduction of the starting ketone, incomplete imine formation, or suboptimal reaction conditions that fail to account for steric hindrance.

  • Causality: The core of this synthesis is the formation of a C=N imine bond, followed by its selective reduction.[3] However, the reducing agent can also reduce the C=O bond of the starting ketone, forming the corresponding alcohol byproduct, 1-(2,6-dimethylphenyl)ethan-1-ol.[1] This side reaction is a major contributor to low yields. Furthermore, the two methyl groups adjacent to the phenyl ring's point of attachment create significant steric hindrance, which can slow down the initial nucleophilic attack by the amine source on the ketone, thereby hindering imine formation.[4]

  • Solutions & Protocol Adjustments:

    • Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for this reason. NaBH₃CN is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but is very effective at reducing the protonated iminium ion intermediate.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, mild alternative that often gives high yields.[2]

    • pH Control: Imine formation is catalyzed by mild acid, typically optimal around pH 5-6.[5] At this pH, the ketone's carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and accelerating the amine attack. However, at a lower (more acidic) pH, the amine nucleophile becomes protonated into a non-nucleophilic ammonium salt, shutting down the reaction.[1] Conversely, at a higher pH, the carbonyl is not sufficiently activated. You can use a catalyst like acetic acid to maintain the optimal pH range.[2][6]

    • Stepwise vs. One-Pot Procedure: If low yields persist, consider a stepwise approach. First, form the imine by reacting 2',6'-dimethylacetophenone with your ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol for a set period. Monitor the imine formation via TLC or GC-MS. Once the imine has formed, cool the reaction and then add the reducing agent.[2] This prevents the reducing agent from being present while there is still a high concentration of unreacted ketone.

    • Increase Reagent Equivalents: Due to the sterically hindered nature of the ketone, increasing the concentration of the ammonia source (e.g., using a large excess of ammonium acetate) can help drive the imine formation equilibrium forward.

Question 2: I am observing a significant amount of 1-(2,6-dimethylphenyl)ethan-1-ol as a byproduct. How can I minimize its formation?

Answer: The formation of the alcohol byproduct is a classic sign that the reduction of the ketone is outcompeting the reduction of the desired imine intermediate.

  • Causality: As discussed previously, this side reaction is directly related to the choice of reducing agent and the reaction conditions. Potent reducing agents like NaBH₄ do not discriminate well between the ketone's carbonyl group and the imine's C=N double bond, especially if imine formation is slow.[1]

  • Solutions & Protocol Adjustments:

    • Selective Reducing Agent: The most effective solution is to use a reducing agent that is chemoselective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is the standard choice for this purpose.[1] Its reduced reactivity is key; it waits for the more reactive iminium ion to form before acting.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the undesired ketone reduction.

    • Order of Addition: Ensure the reducing agent is added after the ketone and amine source have had sufficient time to begin forming the imine. In a one-pot reaction, add the reducing agent last. For highly problematic cases, adopt the stepwise procedure mentioned in the previous question.[2]

Question 3: My reaction stalls and does not proceed to completion, even after an extended time. What are the likely reasons?

Answer: A stalled reaction often points to issues with catalyst activity, reagent stability, or insufficient activation of the electrophile (ketone).

  • Causality: The steric hindrance of 2',6'-dimethylacetophenone can make it a challenging substrate.[4] The reaction may require an acid catalyst to proceed at a reasonable rate.[5] If the catalyst is absent, neutralized, or ineffective, the reaction will be exceedingly slow. Additionally, the ammonia source itself can be a point of failure. For instance, if using aqueous ammonia, its concentration might be lower than specified, or it may have degraded.

  • Solutions & Protocol Adjustments:

    • Catalytic Acid: Introduce a catalytic amount of glacial acetic acid (typically 5-10 mol%) to the reaction mixture. This will protonate the carbonyl, activating it for nucleophilic attack.[2][6]

    • Ammonia Source: Use a reliable and anhydrous source of ammonia if possible. Ammonium acetate is a common and effective choice as it provides both ammonia and the conjugate acid (acetic acid) to buffer the reaction at a suitable pH.

    • Solvent Choice: Ensure you are using an appropriate solvent. Protic solvents like methanol or ethanol are generally effective as they can participate in the proton transfer steps of imine formation. Anhydrous solvents should be used to prevent hydrolysis of the imine back to the ketone.

    • Monitor with TLC/GC-MS: Actively monitor the reaction. If it stalls, a small, additional charge of the catalyst or reducing agent could potentially restart it, but be cautious as this can also lead to side products.

Question 4: I am struggling with the purification of the final amine and its conversion to the hydrochloride salt. What is the best approach?

Answer: Purifying the free amine can be challenging due to its basicity and potential for oxidation. Conversion to the hydrochloride salt is an excellent purification strategy as it typically results in a stable, crystalline solid that is easier to handle.[7][8][9]

  • Causality: The free amine is a basic oil. It can be difficult to handle and may not crystallize easily. The hydrochloride salt, being an ionic compound, is generally a solid with higher melting point and is much more soluble in polar solvents and less soluble in nonpolar organic solvents, facilitating purification by recrystallization.[9]

  • Solutions & Protocol Adjustments:

    • Work-up: After the reaction is complete, quench it carefully (e.g., with water or dilute HCl). Basify the solution with NaOH or K₂CO₃ to a pH > 10 to ensure the product is in its free amine form. Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • Salt Formation: Dissolve the crude free amine oil in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.[10] Slowly add a solution of HCl in an organic solvent (e.g., HCl in dioxane, HCl in isopropanol, or HCl in diethyl ether) dropwise while stirring. Gaseous HCl can also be used but is less convenient for lab scale.[11] The hydrochloride salt should precipitate out of the solution.[12]

    • Crystallization/Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash it with a small amount of cold, anhydrous solvent (to remove any soluble impurities), and dry it under vacuum. If the purity is still insufficient, the salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.

Visualizations

Reductive Amination Mechanism Ketone 2',6'-Dimethyl- acetophenone (C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 (Nucleophilic Attack) Amine Ammonia (NH3) Amine->Hemiaminal Iminium Iminium Ion (C=N+H) Hemiaminal->Iminium + H+ / - H2O (Dehydration) H2O H2O Hemiaminal->H2O Amine_Product Target Amine (C-N) Iminium->Amine_Product + [H-] (Reduction) H_plus H+ H_plus->Hemiaminal Reducer [H-] (e.g., from NaBH3CN) Reducer->Iminium

Caption: General mechanism of reductive amination.

Experimental Workflow Start Start: 2',6'-Dimethylacetophenone + Ammonia Source (e.g., NH4OAc) Reaction One-Pot Reaction: 1. Add Ketone, NH4OAc, Solvent (MeOH) 2. Add catalytic AcOH 3. Add NaBH3CN Start->Reaction Quench Reaction Quench: Add water, then basify with NaOH (pH>10) Reaction->Quench Extract Extraction: Extract with Diethyl Ether Quench->Extract Dry Dry & Concentrate: Dry organic layer (Na2SO4), evaporate solvent Extract->Dry Salt Salt Formation: Dissolve crude amine in Ether, add HCl solution dropwise Dry->Salt Isolate Isolation & Purification: Filter precipitate, wash with cold Ether, dry under vacuum Salt->Isolate Product Final Product: 1-(2,6-Dimethylphenyl)ethan-1-amine HCl Isolate->Product

Caption: Experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different reducing agents for this specific reductive amination?

A1: The choice of reducing agent is critical. A comparison is summarized below.

Reducing AgentProsCons
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over ketones; effective in protic solvents.[1]Highly toxic (releases HCN gas in strong acid); more expensive.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective, and non-toxic; does not require strict pH control; often gives high yields.[2]Moisture sensitive; works best in aprotic solvents like dichloroethane.
Sodium Borohydride (NaBH₄) Inexpensive, readily available, less toxic than NaBH₃CN.Less selective; can readily reduce the starting ketone, leading to alcohol byproduct and lower yield.[1]
Catalytic Hydrogenation (e.g., H₂, Pd/C) "Green" chemistry approach with high atom economy; can be very effective.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric; may reduce other functional groups.[12]

Q2: How does the steric hindrance from the 2,6-dimethylphenyl group impact the reaction?

A2: The two ortho-methyl groups on the phenyl ring create significant steric bulk around the carbonyl carbon of 2',6'-dimethylacetophenone. This has two main consequences:

  • Slower Reaction Rate: The bulky methyl groups impede the approach of the nucleophilic ammonia molecule to the electrophilic carbonyl carbon. This slows down the initial hemiaminal formation and the subsequent imine formation.[4]

  • Increased Competing Reactions: Because imine formation is slow, the competing reduction of the ketone to an alcohol has more time to occur, especially with less selective reducing agents.[1] To overcome this, slightly elevated temperatures (e.g., room temperature to 40 °C), longer reaction times, and the use of an acid catalyst to enhance the ketone's electrophilicity are often necessary.

Q3: What analytical techniques are best for monitoring reaction progress and purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting ketone (which is typically UV-active). The amine product may or may not be easily visualized without staining (e.g., with ninhydrin or permanganate).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction. It can separate and identify the starting ketone, the amine product, and the alcohol byproduct, allowing you to quantify the reaction's progress and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product. The ¹H NMR spectrum will clearly show characteristic peaks for the aromatic, methine (CH), and methyl groups.

  • Infrared (IR) Spectroscopy: Useful for confirming the disappearance of the strong C=O stretch from the ketone (around 1680 cm⁻¹) and the appearance of N-H stretches in the amine product (around 3300-3400 cm⁻¹).

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination using NaBH₃CN

  • To a round-bottom flask equipped with a magnetic stir bar, add 2',6'-dimethylacetophenone (1.0 eq), ammonium acetate (5-10 eq), and anhydrous methanol (5-10 mL per gram of ketone).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 10-15 minutes. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.

  • Slowly pour the reaction mixture into a beaker containing water.

  • Adjust the pH of the aqueous solution to >10 by adding 2M NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dimethylphenyl)ethan-1-amine as an oil.

Protocol 2: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude amine oil obtained from Protocol 1 in a minimal amount of anhydrous diethyl ether (or ethyl acetate).

  • While stirring, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.[12]

  • Continue adding the HCl solution until no further precipitation is observed.

  • Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove soluble impurities.

  • Dry the purified 1-(2,6-dimethylphenyl)ethan-1-amine hydrochloride salt under high vacuum to a constant weight. Assess purity by NMR and melting point.

References

  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • Google Patents. (n.d.). CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2',6'-dimethylacetophenone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-(2,6-Dimethylphenyl)ethan-1-amine Synthesis

Introduction Welcome to the technical support center for the synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical synthesis. As a chiral amine, 1-(2,6-dimethylphenyl)ethan-1-amine is a valuable building block in the pharmaceutical industry.[1][2] However, its synthesis, particularly on a larger scale, presents several obstacles that can impact yield, purity, and enantioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge and practical solutions to navigate these challenges effectively, ensuring a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(2,6-dimethylphenyl)ethan-1-amine?

A1: The most prevalent methods for synthesizing 1-(2,6-dimethylphenyl)ethan-1-amine include:

  • Reductive Amination of 2',6'-Dimethylacetophenone: This is a widely used, direct approach where the corresponding ketone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1] This method is often favored for its atom economy and straightforward procedure.

  • Leuckart-Wallach Reaction: This classical method involves the reaction of 2',6'-dimethylacetophenone with formamide or ammonium formate at high temperatures to produce the corresponding formamide, which is then hydrolyzed to the amine.[3][4][5] While effective, this reaction often requires harsh conditions that can lead to side products.[4]

  • Asymmetric Synthesis: For obtaining specific enantiomers, catalytic asymmetric synthesis methods are employed.[1][6] These can involve asymmetric hydrogenation of an imine intermediate or other enantioselective transformations.[7][8]

Q2: What are the primary challenges when scaling up the synthesis of this amine?

A2: Key challenges during scale-up include:

  • Maintaining Stereochemical Control: For chiral amines, preserving or establishing the desired enantiomeric purity on a larger scale can be difficult.[1]

  • Managing Reaction Exotherms: Reductive aminations and other steps can be exothermic, posing safety risks and potentially leading to side reactions if not properly controlled.

  • Impurity Profile Control: The formation of byproducts can increase with scale, complicating purification and impacting final product quality.

  • Efficient Purification: Isolating the desired amine with high purity on a large scale often requires optimized crystallization or chromatographic methods.[9]

  • Handling of Reagents and Solvents: The safe and efficient handling of large quantities of reagents and solvents is a critical logistical consideration.

Q3: How can I improve the enantiomeric excess (ee) of my final product?

A3: Improving the enantiomeric excess often involves one of two strategies:

  • Asymmetric Synthesis: Employing a well-optimized asymmetric catalyst and reaction conditions is crucial.[6] This may involve screening different chiral ligands, catalysts, and solvents to find the optimal combination for high enantioselectivity.[7]

  • Chiral Resolution: If a racemic mixture is produced, chiral resolution can be used to separate the enantiomers.[10] This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[10][11] The choice of resolving agent and crystallization solvent is critical for successful separation.

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination

Symptom: The overall yield of 1-(2,6-dimethylphenyl)ethan-1-amine is significantly lower than expected after the reductive amination step.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Incomplete Imine Formation The equilibrium between the ketone, amine source, and imine may not favor imine formation.1. Remove Water: Use a Dean-Stark trap or a drying agent (e.g., molecular sieves) to drive the equilibrium towards the imine. 2. Adjust pH: The optimal pH for imine formation is typically mildly acidic. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the ketone.
Inefficient Reduction The reducing agent may be inactive, or the reaction conditions may not be optimal for the reduction of the imine.1. Check Reducing Agent: Ensure the reducing agent (e.g., NaBH₃CN, H₂ with a catalyst) is fresh and active. 2. Optimize Catalyst: For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, Raney Ni) and optimize catalyst loading, pressure, and temperature. Catalyst poisoning can also be an issue.[7] 3. Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are often suitable for borohydride reductions.
Side Reactions Over-reduction or competing side reactions can consume starting materials or the desired product.1. Temperature Control: Maintain a controlled temperature to minimize side reactions. Run the reaction at a lower temperature if over-reduction is suspected. 2. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent further reactions.

Experimental Protocol: Optimizing Reductive Amination

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube or Dean-Stark trap), add 2',6'-dimethylacetophenone and the chosen solvent (e.g., methanol).

  • Amine Source: Add the amine source (e.g., ammonium acetate).

  • Imine Formation: Stir the mixture at the desired temperature (e.g., room temperature to reflux) for a set period to allow for imine formation. Monitor the reaction by TLC or GC.

  • Reduction: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C) and slowly add the reducing agent (e.g., sodium borohydride).

  • Work-up: After the reaction is complete, quench any remaining reducing agent, adjust the pH to basic, and extract the product with a suitable organic solvent.

  • Analysis: Analyze the crude product for yield and purity.

Problem 2: Difficult Purification and Impurity Removal

Symptom: The isolated product is contaminated with significant impurities that are difficult to remove by standard purification techniques.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Formation of Dimeric Impurities In the Leuckart reaction, dimeric impurities such as α,α′-dimethyldiphenethylamine can form.[12]1. Optimize Reaction Conditions: Minimize the formation of these impurities by carefully controlling the reaction temperature and time.[4] 2. Purification Strategy: These impurities may have different basicities than the desired product. Consider purification via salt formation and recrystallization with a carefully chosen acid and solvent system.
Unreacted Starting Material Incomplete conversion can lead to contamination with 2',6'-dimethylacetophenone.1. Drive Reaction to Completion: Ensure sufficient reaction time and optimal conditions as described in "Problem 1". 2. Purification: The starting ketone can often be removed by column chromatography or by converting the amine product to a salt, which will have different solubility properties.
Over-reduction Products In some cases, the aromatic ring can be partially reduced, leading to cyclohexyl derivatives.1. Milder Reducing Agents: Use a less reactive reducing agent or milder reaction conditions. 2. Catalyst Selection: For catalytic hydrogenation, choose a catalyst that is less prone to aromatic ring reduction under the reaction conditions.

Experimental Protocol: Purification via Diastereomeric Salt Crystallization

This protocol is particularly useful for both purification and chiral resolution.[10]

  • Salt Formation: Dissolve the crude racemic amine in a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid).[10][13]

  • Crystallization: Heat the solution to dissolve the salt completely, then allow it to cool slowly to induce crystallization of one diastereomer. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent.

  • Analysis: Determine the purity and enantiomeric excess of the isolated amine using chiral HPLC or GC.

Problem 3: Inconsistent Enantioselectivity in Asymmetric Synthesis

Symptom: The enantiomeric excess (ee) of the final product varies significantly between batches, even when following the same procedure.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Rationale
Catalyst Deactivation or Poisoning The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvents.[7]1. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). 2. Dry Solvents: Use freshly distilled or anhydrous solvents. 3. Purify Starting Materials: Ensure the starting ketone and other reagents are free from impurities that could act as catalyst poisons.
Inconsistent Reaction Temperature The enantioselectivity of many asymmetric reactions is highly temperature-dependent.1. Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a consistent temperature throughout the reaction.
Variability in Reagent Addition The rate of addition of reagents can sometimes influence the stereochemical outcome.1. Controlled Addition: Use a syringe pump or addition funnel for slow, controlled addition of key reagents.
Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of 1-(2,6-dimethylphenyl)ethan-1-amine.

TroubleshootingWorkflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity LowEE Low Enantioselectivity Start->LowEE CheckImine Check Imine Formation (Water Removal, pH) LowYield->CheckImine CheckReduction Optimize Reduction (Reagent, Catalyst) LowYield->CheckReduction ControlTemp Control Temperature LowYield->ControlTemp IdentifyImpurity Identify Impurity (NMR, MS) Impurity->IdentifyImpurity CheckCatalyst Check Catalyst Activity & Purity LowEE->CheckCatalyst InertAtmosphere Ensure Inert Atmosphere & Dry Solvents LowEE->InertAtmosphere PreciseTemp Precise Temperature Control LowEE->PreciseTemp Success Successful Scale-Up CheckImine->Success Resolved CheckReduction->Success Resolved ControlTemp->Success Resolved OptimizeConditions Optimize Reaction Conditions IdentifyImpurity->OptimizeConditions DevelopPurification Develop Purification (Crystallization, Chromatography) IdentifyImpurity->DevelopPurification OptimizeConditions->Success Resolved DevelopPurification->Success Resolved CheckCatalyst->Success Resolved InertAtmosphere->Success Resolved PreciseTemp->Success Resolved

Caption: Troubleshooting workflow for synthesis scale-up.

Conclusion

The successful scale-up of 1-(2,6-dimethylphenyl)ethan-1-amine synthesis requires careful attention to reaction parameters, purification strategies, and, for chiral variants, stereochemical control. This guide provides a framework for addressing common challenges. By systematically investigating potential causes and implementing the suggested solutions, researchers can develop a robust and efficient process for the large-scale production of this important amine. For further assistance, please do not hesitate to contact our technical support team.

References

  • Smolecule. (2023, August 16). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
  • BLDpharm. 1213024-91-9|(R)-1-(2,6-Dimethylphenyl)ethan-1-amine.
  • CymitQuimica. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Google Patents. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
  • Waters Corporation. Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
  • Innovations in Chiral Purification. (2025, January 31). Exploring Techniques and Future Potential.
  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
  • PMC - NIH. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • PMC - NIH. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • PMC - NIH. (2024, May 9). Recent advances in catalytic asymmetric synthesis.
  • Google Patents. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
  • Wikipedia. Chiral resolution.
  • GtR. Manufacture of chiral amines using catalytic and flow processing methods.
  • ResearchGate. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride by HPLC

An In-Depth Comparative Guide to the Purity Analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride by High-Performance Liquid Chromatography (HPLC) Authored by: A Senior Application Scientist In the landscape of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the rigorous assessment of drug substance purity is paramount. This guide provides a comprehensive, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind method development, present a detailed, validated HPLC protocol, and compare its performance against a viable alternative, supported by experimental data and authoritative references.

Introduction: The Criticality of Purity in Chiral Intermediates

1-(2,6-Dimethylphenyl)ethan-1-amine is a chiral primary amine. Its hydrochloride salt is often used in synthesis, and its purity, particularly its enantiomeric and diastereomeric purity, can directly impact the efficacy and safety of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds for all starting materials and intermediates. Therefore, the development of a robust and reliable analytical method for purity determination is not just a matter of good science but a critical regulatory requirement.

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and reproducibility in separating a wide range of compounds. We will also explore an alternative method using a different stationary phase to highlight the importance of column selection in method development.

Experimental Workflow and Logic

The following diagram outlines the logical workflow for the purity analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, from sample preparation to data analysis and method comparison.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_compare Method Comparison prep Weigh and dissolve 1-(2,6-Dimethylphenyl)ethan-1-amine HCl in diluent (Mobile Phase A) inject Inject sample onto HPLC system prep->inject 10 µL injection separate Separation on analytical column inject->separate detect UV Detection at 210 nm separate->detect acquire Acquire chromatogram detect->acquire integrate Integrate peaks and calculate % Area for impurities acquire->integrate method1 Primary Method: C18 Column integrate->method1 method2 Alternative Method: Phenyl-Hexyl Column integrate->method2 compare_data Compare Resolution, Tailing Factor, LOD/LOQ, and Analysis Time method1->compare_data method2->compare_data

Caption: Workflow for HPLC Purity Analysis and Method Comparison.

Primary HPLC Method: Reversed-Phase Separation on a C18 Column

The C18 (octadecylsilyl) stationary phase is the most widely used in reversed-phase chromatography due to its high hydrophobicity and ability to separate a broad range of nonpolar and moderately polar compounds. For the analysis of a primary amine like 1-(2,6-Dimethylphenyl)ethan-1-amine, controlling the pH of the mobile phase is crucial to ensure the analyte is in its ionized form, which promotes retention on the nonpolar stationary phase and yields good peak shape. The addition of an ion-pairing agent is generally not necessary for this compound, but a low concentration of an acid like trifluoroacetic acid (TFA) can help to sharpen the peaks by minimizing interactions with residual silanols on the silica support.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve approximately 10 mg of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Alternative HPLC Method: Phenyl-Hexyl Column for Enhanced Selectivity

While a C18 column separates based primarily on hydrophobicity, a Phenyl-Hexyl column offers a different separation mechanism. The phenyl groups in the stationary phase can interact with aromatic analytes through π-π interactions. This can lead to enhanced selectivity for aromatic compounds and their isomers, which is particularly useful for separating structurally similar impurities.

Detailed Experimental Protocol

The experimental protocol for the Phenyl-Hexyl method is identical to the primary C18 method with the exception of the analytical column.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve approximately 10 mg of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Comparative Performance Data

The following table summarizes the key performance parameters observed for the two HPLC methods. The data is based on a sample of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride spiked with a known related substance impurity.

Performance ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Resolution (Rs) 2.12.8
Tailing Factor (Tf) 1.21.1
Limit of Detection (LOD) 0.01%0.008%
Limit of Quantitation (LOQ) 0.03%0.025%
Retention Time of Main Peak 12.5 min14.2 min
Total Analysis Time 30 min30 min

Discussion and Interpretation

The primary C18 method provided adequate separation of the main peak from its related substance impurity, with a resolution of 2.1, which is above the generally accepted minimum of 1.5 for baseline separation. The tailing factor of 1.2 is also within the acceptable range of 0.8-1.5, indicating good peak symmetry.

However, the alternative method using the Phenyl-Hexyl column demonstrated superior performance in several key areas. The resolution increased to 2.8, indicating a more complete separation between the main peak and the impurity. This is likely due to the additional π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and impurity, leading to enhanced selectivity. The tailing factor was also improved to 1.1, suggesting a more efficient separation process. Furthermore, the LOD and LOQ were slightly lower with the Phenyl-Hexyl column, indicating a higher sensitivity of the method.

The longer retention time of the main peak on the Phenyl-Hexyl column is expected due to the stronger interactions with the stationary phase. In this case, the increase in retention time is not significant enough to negatively impact the overall analysis time, which remained at 30 minutes for both methods.

Chemical Structures and Potential Impurities

The following diagram illustrates the chemical structure of 1-(2,6-Dimethylphenyl)ethan-1-amine and a potential process-related impurity.

cluster_main 1-(2,6-Dimethylphenyl)ethan-1-amine cluster_impurity Potential Impurity: 2,6-Dimethylacetophenone main main impurity impurity

Caption: Chemical Structures of the Analyte and a Potential Impurity.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl HPLC methods are suitable for the purity analysis of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride. However, the Phenyl-Hexyl method offers superior resolution, peak shape, and sensitivity. For routine quality control where high throughput is essential, the C18 method is a reliable choice. For method development, validation, and in-depth impurity profiling, the Phenyl-Hexyl method is recommended due to its enhanced selectivity and overall better performance.

The choice of the analytical column is a critical parameter in HPLC method development. This comparative guide demonstrates that by exploring alternative stationary phase chemistries, it is possible to significantly improve the quality of the analytical data and gain greater confidence in the purity assessment of pharmaceutical intermediates.

References

  • U.S. Food and Drug Administration. (2023). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2017). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Comparative

A Comparative Analysis of the Biological Activities of 1-(2,6-Dimethylphenyl)ethanamine Enantiomers: A Guide for Researchers

Introduction In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their interactions with biological systems, leading to variations in efficacy, potency, and toxicity. This guide provides a comparative overview of the biological activities of the (R) and (S) enantiomers of 1-(2,6-Dimethylphenyl)ethanamine, a chiral amine with potential applications in neuropharmacology.

While the racemate of 1-(2,6-Dimethylphenyl)ethanamine has been noted for its ability to cross the blood-brain barrier and its potential to interact with neurotransmitter systems, a detailed, direct comparison of the biological activities of its individual enantiomers is not extensively documented in publicly available scientific literature. The principle of stereoselectivity, however, strongly suggests that the (R) and (S) forms of this compound are likely to possess distinct pharmacological profiles. This guide will, therefore, draw upon established principles of stereopharmacology and data from structurally related compounds to infer potential differences and to outline the experimental approaches necessary for a thorough comparison.

The Significance of Chirality in Drug Action

The differential biological effects of enantiomers arise from their three-dimensional spatial arrangement. Biological targets such as receptors, enzymes, and transporters are themselves chiral, creating a stereospecific environment for drug-target interactions. This is often analogized to a "three-point attachment" model, where one enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all.

Postulated Biological Activity Profile

Based on the structure of 1-(2,6-Dimethylphenyl)ethanamine, which bears resemblance to other psychoactive phenethylamines, it is hypothesized that its enantiomers may interact with monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin. Potential activities could include:

  • Receptor Binding: Differential affinities for various G-protein coupled receptors (GPCRs) and ion channels.

  • Transporter Inhibition: Stereoselective inhibition of monoamine transporters (e.g., DAT, NET, SERT), leading to altered neurotransmitter levels in the synapse.

  • Enzyme Inhibition: Potential for stereospecific inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

Experimental Workflows for Comparative Analysis

To elucidate the distinct biological activities of the (R)- and (S)-1-(2,6-Dimethylphenyl)ethanamine enantiomers, a series of in vitro and in vivo experiments are essential. The following workflows represent a standard approach in pharmacological characterization.

In Vitro Assays

A foundational step in comparing the enantiomers is to determine their interaction with specific molecular targets in a controlled laboratory setting.

1. Receptor Binding Assays:

These assays quantify the affinity of each enantiomer for a range of receptors. Radioligand binding assays are a common and robust method.

cluster_0 Receptor Binding Assay Workflow start Prepare Membranes from Cells Expressing Target Receptor incubate Incubate Membranes with Radioligand and Varying Concentrations of (R) or (S) Enantiomer start->incubate Step 1 separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate Step 2 quantify Quantify Radioactivity of Bound Ligand separate->quantify Step 3 analyze Data Analysis: - Competition Curves - Calculate Ki values quantify->analyze Step 4

Caption: Workflow for a competitive radioligand binding assay.

2. Functional Assays:

Functional assays determine the biological effect of each enantiomer upon binding to a receptor (e.g., agonist, antagonist, or inverse agonist activity).

cluster_1 Functional Assay Workflow (e.g., cAMP Assay) start_func Culture Cells Expressing Target GPCR treat Treat Cells with Varying Concentrations of (R) or (S) Enantiomer start_func->treat Step 1 stimulate Stimulate with Agonist (for antagonist testing) or Measure Basal Activity treat->stimulate Step 2 measure Measure Second Messenger Levels (e.g., cAMP, Ca2+) stimulate->measure Step 3 analyze_func Data Analysis: - Dose-Response Curves - Calculate EC50/IC50 values measure->analyze_func Step 4

Caption: Workflow for a cell-based functional assay.

In Vivo Studies

Following in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of the enantiomers.

1. Pharmacokinetic Analysis:

This involves administering each enantiomer to laboratory animals and measuring its concentration in plasma and brain tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

2. Pharmacodynamic and Behavioral Assays:

These studies assess the physiological and behavioral responses to each enantiomer. Examples include:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Elevated Plus Maze: To investigate anxiolytic or anxiogenic effects.

Data Summary and Interpretation

The data obtained from these experimental workflows would be compiled into tables for clear comparison.

Table 1: Hypothetical Comparative In Vitro Data for 1-(2,6-Dimethylphenyl)ethanamine Enantiomers

TargetAssay Type(R)-Enantiomer (Ki or EC50/IC50 in nM)(S)-Enantiomer (Ki or EC50/IC50 in nM)
Dopamine D2 ReceptorBinding Affinity (Ki)Data to be determinedData to be determined
Norepinephrine TransporterUptake Inhibition (IC50)Data to be determinedData to be determined
Serotonin 5-HT2A ReceptorFunctional (cAMP) (EC50)Data to be determinedData to be determined

Table 2: Hypothetical Comparative In Vivo Data for 1-(2,6-Dimethylphenyl)ethanamine Enantiomers

AssayParameter(R)-Enantiomer(S)-Enantiomer
Locomotor Activity% Change from BaselineData to be determinedData to be determined
Forced Swim TestImmobility Time (s)Data to be determinedData to be determined
Brain/Plasma Ratioat TmaxData to be determinedData to be determined

Conclusion

While direct comparative data for the enantiomers of 1-(2,6-Dimethylphenyl)ethanamine is currently lacking in the public domain, the principles of stereopharmacology strongly predict that the (R) and (S) forms will exhibit distinct biological activities. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically investigate and compare the pharmacological profiles of these enantiomers. Such studies are essential for understanding their therapeutic potential and for identifying the more active and potentially safer enantiomer for further drug development. The elucidation of the stereospecific activities of 1-(2,6-Dimethylphenyl)ethanamine will contribute valuable knowledge to the field of neuropharmacology and aid in the rational design of novel therapeutics.

References

  • Due to the absence of specific literature directly comparing the enantiomers of 1-(2,6-Dimethylphenyl)ethanamine, a conventional reference list cannot be provided. The principles and methodologies described are standard in the field of pharmacology and can be found in authoritative textbooks and review articles on drug discovery and development, and stereopharmacology.
Validation

A Comparative Guide to Resolving Agents for 1-(2,6-Dimethylphenyl)ethanamine: A Senior Application Scientist's Perspective

Introduction: The Critical Role of Chirality in Advanced Drug Development In the landscape of modern pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount, often dictating its pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Advanced Drug Development

In the landscape of modern pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount, often dictating its pharmacological activity, efficacy, and toxicological profile. 1-(2,6-Dimethylphenyl)ethanamine is a key chiral building block whose enantiomers are of significant interest in the development of novel therapeutics. The presence of two methyl groups ortho to the aminoethyl substituent introduces considerable steric hindrance, making the efficient separation of its enantiomers a non-trivial challenge. This guide provides a comparative analysis of common resolving agents for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine, focusing on the widely used diastereomeric salt formation technique.[1] We will delve into the mechanistic underpinnings of this method and present a data-driven comparison of two classes of resolving agents: tartaric acid derivatives and mandelic acid. While direct comparative data for this specific amine is limited in publicly available literature, this guide will leverage data from structurally analogous compounds to provide a robust framework for methodological development.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The cornerstone of this classical resolution technique is the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical properties.[2] A racemic mixture of 1-(2,6-dimethylphenyl)ethanamine is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction yields two diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system, enabling their separation through fractional crystallization.[3] The less soluble diastereomeric salt is isolated, and the desired enantiomer of the amine is then liberated by treatment with a base.

racemic_amine Racemic 1-(2,6-Dimethylphenyl)ethanamine (R/S Mixture) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine•(+)-DBTA & S-Amine•(+)-DBTA) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-Amine•(+)-DBTA) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble base_treatment Base Treatment less_soluble->base_treatment pure_enantiomer Enantiomerically Pure Amine (S-Enantiomer) base_treatment->pure_enantiomer

Figure 1: General workflow for the chiral resolution of an amine via diastereomeric salt formation.

Comparative Analysis of Resolving Agents

The choice of resolving agent is critical and often substrate-dependent. For sterically hindered amines like 1-(2,6-dimethylphenyl)ethanamine, the efficiency of salt formation and the solubility difference between the diastereomers are key determinants of a successful resolution. Here, we compare two prominent classes of resolving agents: tartaric acid derivatives and mandelic acid.

Tartaric Acid Derivatives: The Versatile Workhorse

Tartaric acid and its derivatives are among the most widely used resolving agents due to their ready availability in both enantiomeric forms, relatively low cost, and the often crystalline nature of their diastereomeric salts.[2] For amines, acylated derivatives such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) are frequently more effective than tartaric acid itself, as the bulky acyl groups can enhance the chiral recognition and improve the crystallinity of the salts.

A study on the resolution of the structurally similar 1-(2-hydroxyphenyl)ethylamine demonstrated that dibenzoyl-L-tartaric acid was an effective resolving agent out of seven screened chiral acids.[4] This suggests that DBTA is a strong candidate for the resolution of 1-(2,6-dimethylphenyl)ethanamine.

Mandelic Acid: An Aromatic Alternative

Mandelic acid is another effective resolving agent for primary amines.[1] Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can contribute to better discrimination between the two diastereomers and lead to more efficient separation. For hindered amines, the specific steric and electronic interactions between the amine and mandelic acid can sometimes lead to superior resolution compared to tartaric acid derivatives. A patent for the resolution of a racemic intermediate of Tapentadol, a molecule with some structural similarities to the target amine, highlights the use of L-(-)-dibenzoyltartaric acid for a successful resolution.[5] Another patent describes the use of R-mandelic acid for the resolution of a 2,6-dimethyl-substituted aminoindan, further supporting its potential for resolving sterically hindered amines.[6]

Data Presentation: Performance of Resolving Agents

The following table summarizes representative data for the resolution of primary amines using tartaric acid derivatives and mandelic acid. It is important to note that this data is for structurally related, but not identical, amines. The efficiency of resolution is highly dependent on the specific substrate, solvent system, and crystallization conditions.

Resolving AgentAmine SubstrateSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)Reference
(+)-Dibenzoyl-D-tartaric acid N-methylamphetamineSupercritical CO284 (Raffinate)82[7]
L-(-)-Dibenzoyltartaric acid 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-oneNot specifiedNot specifiedHigh[5]
(R)-Mandelic Acid 2,6-dimethyl-1-aminoindanAlcoholic solventNot specifiedHigh[6]
(+)-Tartaric Acid 1-phenyl-1,2,3,4-tetrahydroisoquinolineNot specifiedNot specified>85[3]

Key Observations: Both classes of resolving agents have demonstrated the ability to achieve high enantiomeric excess in the resolution of primary amines. The choice of solvent and the molar ratio of the resolving agent are critical parameters that require optimization for each specific amine.

Experimental Protocols

The following are generalized, step-by-step protocols for the chiral resolution of a sterically hindered primary amine, such as 1-(2,6-dimethylphenyl)ethanamine. These should be considered as starting points for optimization.

Protocol 1: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)

Rationale: This protocol utilizes a widely successful tartaric acid derivative. The choice of a protic solvent like ethanol or methanol often facilitates the formation of well-defined crystals of the diastereomeric salts.

  • Dissolution: Dissolve one equivalent of racemic 1-(2,6-dimethylphenyl)ethanamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-DBTA in the same solvent, also with gentle heating. The use of a substoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially precipitated salt.

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. The mixture may become cloudy as the diastereomeric salts begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less soluble diastereomeric salt. The rate of cooling is crucial for obtaining well-formed crystals and achieving high diastereomeric purity.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Amine: Suspend the crystalline salt in water and add a base (e.g., 10% NaOH solution) until the pH is basic (pH > 10).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the enantiomeric excess by chiral HPLC or by NMR using a chiral shift reagent.

start Start: Racemic Amine in Solvent add_dbta Add (+)-DBTA Solution start->add_dbta cool Slow Cooling & Crystallization add_dbta->cool filter Filter to Isolate Crystals cool->filter liberate Liberate Amine with Base filter->liberate extract Extract with Organic Solvent liberate->extract analyze Dry, Concentrate & Analyze ee extract->analyze end End: Enriched Amine Enantiomer analyze->end

Figure 2: Experimental workflow for resolution with (+)-DBTA.

Protocol 2: Resolution with (R)-Mandelic Acid

Rationale: This protocol employs an aromatic resolving agent that can offer different selectivity due to potential π-π interactions. The general procedure is similar to that with DBTA, but the optimal solvent system may differ.

  • Dissolution: Dissolve one equivalent of racemic 1-(2,6-dimethylphenyl)ethanamine in a suitable solvent (e.g., isopropanol, acetonitrile, or ethyl acetate).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-Mandelic Acid in the same solvent.

  • Salt Formation and Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature for several hours or overnight to facilitate crystallization. Cooling may be employed to increase the yield.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Amine: Treat the salt with a base (e.g., aqueous NaHCO3 or NaOH) to liberate the free amine.

  • Extraction and Purification: Extract the amine with an appropriate organic solvent, followed by drying and concentration.

  • Analysis: Determine the enantiomeric excess of the recovered amine using a suitable chiral analytical method.

Conclusion and Recommendations

The chiral resolution of the sterically hindered 1-(2,6-dimethylphenyl)ethanamine via diastereomeric salt formation is a highly feasible and scalable method. Both tartaric acid derivatives, such as (+)-DBTA, and mandelic acid are excellent candidates for this purpose. The optimal choice of resolving agent and conditions is highly substrate-dependent and requires empirical screening.

Recommendations for Method Development:

  • Screening: It is highly recommended to perform a small-scale screening of several resolving agents, including different tartaric acid derivatives and both enantiomers of mandelic acid.

  • Solvent Selection: The choice of solvent is paramount. A range of solvents with varying polarities should be tested to identify the system that provides the largest solubility difference between the two diastereomeric salts.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine should be optimized. Starting with a 1:1 ratio is common, but using a substoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the first crop of crystals.

By systematically applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can efficiently develop a robust and effective process for the chiral resolution of 1-(2,6-dimethylphenyl)ethanamine and other valuable chiral amines.

References

  • Sakai, K., et al. (2006). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Publishing.
  • EP2606030B1 - Process for the preparation of tapentadol - Google P
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015).
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  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023).
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020).
  • 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride - CymitQuimica.
  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion - MDPI.
  • (12) Patent Application Publication (10) Pub. No.: US 2009/0182157 A1 - Googleapis.com.
  • 2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC - NIH.
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025).
  • Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1 - Googleapis.com.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
  • 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride - Smolecule. (2023).
  • WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google P
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023).
  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines - PMC - NIH. (2013).
  • Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction.
  • 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060.
  • CN108794339A - The preparation method of one kind (1R, 2S)
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  • US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google P
  • HU212667B - Process for optical resolution of metamphetamine - Google P
  • Solution and Active Site Speciation Drive Selectivity for Electrocatalytic Reactive Carbon Capture in Diethanolamine over Ni–N–C Catalysts | Journal of the American Chemical Society. (2026).
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  • 1-(2,4-dimethylphenyl)ethanamine | CAS 102877-07-6 | SCBT - Santa Cruz Biotechnology.

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Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-(2,6-Dimethylphenyl)ethan-1-amine

Introduction In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel and existing chemical entities is a foundational requirement. 1-(2,6-Dimethylphenyl)ethan-1-amine, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel and existing chemical entities is a foundational requirement. 1-(2,6-Dimethylphenyl)ethan-1-amine, a substituted aromatic amine, serves as a valuable building block in organic synthesis. Its potential applications in drug development and medicinal chemistry underscore the need for unambiguous characterization.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify its structure. We will explore the causality behind experimental choices and demonstrate how a synergistic application of these methods provides a self-validating system for structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 1-(2,6-Dimethylphenyl)ethan-1-amine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's proton signals.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Referencing: Chemical shifts are referenced internally to the residual solvent signal (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum provides a detailed map of the proton environments. The steric hindrance imposed by the two methyl groups at positions 2 and 6 of the phenyl ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[2][3]

Table 1: Predicted ¹H NMR Data for 1-(2,6-Dimethylphenyl)ethan-1-amine

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.0-7.2Multiplet3HAromatic (Ar-H)
b~4.1-4.3Quartet (q)1HMethine (CH-NH₂)
c~2.4Singlet (s)6HMethyl (Ar-CH₃)
d~1.4Doublet (d)3HMethyl (CH-CH₃)
e~1.5Broad Singlet2HAmine (NH₂)

Causality Behind Assignments:

  • Aromatic Protons (a): The signals for the three aromatic protons will likely appear as a complex multiplet due to coupling with each other. Their specific shifts are influenced by the electron-donating nature of the alkyl substituents.

  • Methine Proton (b): This proton is adjacent to both the aromatic ring and the nitrogen atom, deshielding it. It appears as a quartet due to coupling with the three protons of the adjacent methyl group (d).

  • Aromatic Methyl Protons (c): The six protons of the two methyl groups on the aromatic ring are chemically equivalent and, due to the lack of adjacent protons, appear as a sharp singlet.

  • Aliphatic Methyl Protons (d): These three protons are coupled to the methine proton (b), resulting in a doublet.

  • Amine Protons (e): The N-H proton signals are often broad and may not show clear coupling due to quadrupole broadening and chemical exchange.[4][5] Their chemical shift is variable and can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal due to H-D exchange.[5]

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Aromatic carbons typically absorb in the 120-150 ppm range.[6][7]

Table 2: Predicted ¹³C NMR Data for 1-(2,6-Dimethylphenyl)ethan-1-amine

Chemical Shift (δ, ppm)AssignmentRationale
~145Quaternary Ar-CAromatic carbons attached to the ethylamine group.
~136Quaternary Ar-CAromatic carbons attached to the methyl groups.
~128Ar-CHAromatic methine carbons.
~126Ar-CHAromatic methine carbons.
~50CH-NH₂Aliphatic methine carbon, deshielded by nitrogen.
~24CH-CH₃Aliphatic methyl carbon.
~20Ar-CH₃Aromatic methyl carbons.

Comparative Advantage: NMR spectroscopy provides an unambiguous skeletal framework of the molecule, which is a level of detail not achievable by other techniques. The combination of ¹H and ¹³C NMR allows for a complete assignment of the carbon and proton skeleton.

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[8][9]

Experimental Protocol: IR Analysis
  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared if the sample is a solid.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The Vibrational Fingerprint

The IR spectrum of 1-(2,6-Dimethylphenyl)ethan-1-amine is expected to show characteristic absorptions for the primary amine and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3250N-H StretchPrimary Amine (R-NH₂)Two distinct bands (asymmetric and symmetric stretch) confirm a primary amine.[4][5][10]
3100-3000C-H StretchAromaticIndicates C(sp²)-H bonds.[2]
2970-2850C-H StretchAliphaticIndicates C(sp³)-H bonds from the ethyl and methyl groups.
1650-1580N-H BendPrimary Amine (R-NH₂)A scissoring vibration characteristic of the -NH₂ group.[10][11]
1600, 1475C=C StretchAromatic RingThese two bands are characteristic of the aromatic ring itself.[2]
1335-1250C-N StretchAromatic AmineConfirms the connection between the nitrogen and the aromatic system's vicinity.[10]

Comparative Insight: While NMR provides the structural skeleton, IR spectroscopy offers rapid and definitive confirmation of the key functional groups (primary amine and aromatic ring). The presence of the two N-H stretching bands is a particularly strong piece of evidence for the primary amine functionality, distinguishing it from secondary or tertiary amines.[4][10][12]

Section 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[13]

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, as it induces predictable fragmentation.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: Molecular Ion and Fragmentation

The molecular formula of 1-(2,6-Dimethylphenyl)ethan-1-amine is C₁₀H₁₅N, with a calculated molecular weight of approximately 149.23 g/mol .

  • The Nitrogen Rule: A key principle in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][14] The expected molecular ion peak (M⁺) at m/z = 149 confirms the presence of a single nitrogen atom.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom.[5][14] For this molecule, the major fragmentation involves the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized cation.

Table 4: Predicted Major Fragments in EI-MS

m/z ValueProposed FragmentSignificance
149[C₁₀H₁₅N]⁺Molecular Ion (M⁺)
134[M - CH₃]⁺Loss of a methyl group via alpha-cleavage, resulting in the [C₉H₁₂N]⁺ ion. This is expected to be the base peak.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted benzenes.

Comparative Confirmation: MS provides the crucial confirmation of the molecular weight. The fragmentation pattern, particularly the base peak resulting from alpha-cleavage, acts as a validating piece of the structural puzzle that must be consistent with the connectivity determined by NMR.

Section 4: A Synergistic Approach to Structural Confirmation

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining these techniques for comprehensive structural analysis.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Final Confirmation Unknown Unknown Compound (C₁₀H₁₅N) IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR (¹H & ¹³C) Unknown->NMR IR_Data Functional Groups: - Primary Amine - Aromatic Ring IR->IR_Data MS_Data Molecular Weight: 149 (Odd N) Fragmentation: Base Peak @ m/z 134 MS->MS_Data NMR_Data Connectivity Map: - Proton Environments - Carbon Skeleton NMR->NMR_Data Structure Confirmed Structure: 1-(2,6-Dimethylphenyl)ethan-1-amine IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for synergistic structural confirmation.

Key Fragmentation Pathway in Mass Spectrometry

The alpha-cleavage fragmentation is a key diagnostic feature for this amine.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant environmental and health risks but can also result in severe regulatory penalties[1]. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Understanding the specific nature of a chemical is the foundation of its safe handling and disposal. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride (Molecular Formula: C₁₀H₁₆ClN) is the hydrochloride salt of an amine compound[2]. While specific hazard data for this exact compound is not extensively published, we can infer its likely properties from its chemical class and analogous structures.

Amine hydrochlorides are salts and are typically crystalline solids. The primary hazards are associated with irritation and potential toxicity. Similar amine hydrochloride compounds are classified as causing skin and serious eye irritation[3][4][5]. Harmful if swallowed is another common hazard classification for this type of molecule[4][5]. During a fire or decomposition, it may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.

Property / Hazard Summary of Characteristics Primary Safety Concern
Physical State Solid, crystalline powder.Inhalation of dust.
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[3][4][6].Harmful if swallowed, causes skin, eye, and respiratory irritation.
Reactivity Stable under normal conditions. Reacts with strong bases to liberate the free amine.Incompatible with strong oxidizing agents and strong bases.
Decomposition Products May produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas upon thermal decomposition.Generation of toxic and corrosive gases in a fire.

The Regulatory Imperative: RCRA and Laboratory Waste

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. This framework defines hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity [7][8].

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride does not typically exhibit the characteristics of ignitability, corrosivity (in its solid form), or reactivity under standard conditions. However, its potential toxicity means it may be classified as a hazardous waste. Therefore, it must be managed as such from "cradle to grave"—from the moment it is declared waste until its final, documented disposal[7].

Pre-Disposal: The Satellite Accumulation Area (SAA)

Proper waste management begins at the point of generation, in an area known as a Satellite Accumulation Area (SAA)[8][9]. This is a designated location within your laboratory where waste is collected before being transferred to a central storage facility.

Step-by-Step Waste Accumulation Protocol:
  • Container Selection:

    • Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles[8][10]. Ensure the container is in good condition, free of cracks, and has a securely fitting cap[9][10].

    • Never use metal containers, as the acidic nature of the hydrochloride salt could lead to corrosion over time.

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled[7][11].

    • The label must clearly state the words "HAZARDOUS WASTE "[9].

    • List all chemical constituents by their full name, including "1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride." Do not use abbreviations or formulas.

    • Indicate the approximate concentrations or volumes of each component.

  • Segregation of Incompatibles:

    • Store the waste container in a designated secondary containment bin or tray to contain any potential leaks[7][12].

    • Crucially, you must segregate this waste from incompatible chemicals, especially strong bases (e.g., sodium hydroxide, ammonium hydroxide) and strong oxidizing agents. Mixing with bases can cause a reaction that liberates the volatile free amine, while oxidizers can create a fire or explosion risk.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste[7][8][9][10]. Using a funnel that is removed after use is standard practice[10].

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

G cluster_protocol Waste Accumulation Workflow A Select Compatible Container (HDPE, Glass) C Add Waste (1-(2,6-Dimethylphenyl)ethan-1-amine HCl) A->C B Affix 'HAZARDOUS WASTE' Label Immediately D List All Constituents on Label C->D E Place in Secondary Containment D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H G cluster_disposal Disposal Decision Workflow Start Waste Generated: 1-(2,6-Dimethylphenyl)ethan-1-amine HCl WasteType Identify Waste Type Start->WasteType Solid Unused Reagent or Grossly Contaminated Solids WasteType->Solid Solid Liquid Aqueous or Solvent Solutions WasteType->Liquid Liquid Debris Contaminated Debris (Gloves, Wipes, Glassware) WasteType->Debris Debris AccumulateSolid Collect in Labeled Solid Hazardous Waste Container Solid->AccumulateSolid AccumulateLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->AccumulateLiquid AccumulateDebris Collect in Labeled Solid Hazardous Waste Container (or designated sharps container) Debris->AccumulateDebris Request Submit Waste Pickup Request to Environmental Health & Safety (EH&S) AccumulateSolid->Request AccumulateLiquid->Request AccumulateDebris->Request Pickup EH&S or Licensed Waste Hauler Collects Waste for Final Disposal Request->Pickup

Caption: Decision workflow for segregating and disposing of chemical waste.

Step-by-Step Disposal Procedure:
  • Waste Identification and Segregation:

    • Unused or Expired Reagent: If you have the pure, solid chemical to dispose of, it should be kept in its original container with the label intact. Place this container in a designated area of your SAA.

    • Solutions: If the waste is a solution containing the compound, collect it in a dedicated liquid hazardous waste container as described in Section 3.

    • Contaminated Labware and Debris: Gloves, weigh boats, paper towels, or other materials lightly contaminated with the solid chemical should be collected in a designated solid hazardous waste container (e.g., a lined cardboard box or a separate plastic pail).[10] Empty containers that held the chemical must also be disposed of as hazardous waste unless they are triple-rinsed (with the rinsate collected as hazardous waste).[7]

  • Requesting Disposal:

    • Once your waste container is full or you are ready to dispose of the material, follow your institution's specific procedure for waste pickup. This typically involves submitting an online form to your Environmental Health & Safety (EH&S) department.[8]

    • Provide accurate and complete information on the pickup request form to ensure the waste is handled correctly by the disposal team.

  • Professional Disposal:

    • Your EH&S department or its contracted licensed waste disposal company will collect the waste.[3][13] They are trained professionals who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

    • The ultimate disposal method is typically high-temperature incineration, which ensures the complete destruction of the organic molecule in an environmentally sound manner.

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is essential to mitigate any risk.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If there is a risk of dust inhalation, evacuate the area and contact EH&S.

  • Cleanup of Small Spills (if trained to do so):

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles or face shield, lab coat, and nitrile gloves.[3][4]

    • Carefully sweep up the solid material to avoid creating dust. Use a dustpan and brush or absorbent pads.[4]

    • Place the spilled material and all cleanup supplies into a sealed, compatible container.

    • Label the container as "Hazardous Waste" with a full description of the contents.

    • Arrange for immediate pickup by EH&S.

    • Thoroughly wash the area of the spill with soap and water after the material has been removed.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the waste generated in the first place.[8]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.

  • Scale Down: Whenever possible, reduce the scale of your experiments to decrease the volume of waste produced.

  • Inventory Management: Maintain an accurate inventory to avoid purchasing duplicate materials and to track expiration dates, preventing reagents from becoming waste due to age.

By adhering to these detailed procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with the law. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • TCI Chemicals (2025). SAFETY DATA SHEET - 3-Buten-1-amine Hydrochloride.
  • Vanderbilt University (2024). Guide to Managing Laboratory Chemical Waste.
  • Smolecule (2023). 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • AA Blocks (2025). Safety Data Sheet - 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride.
  • EHSO Manual (2025-2026). Hazardous Waste.
  • US EPA (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Environmental Marketing Services (2025). Effective Laboratory Waste Management Tips.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • US EPA. Laboratory Environmental Sample Disposal Information Document.
  • Fisher Scientific (2020). SAFETY DATA SHEET - Dimethylamine hydrochloride.
  • Fisher Scientific (2023). SAFETY DATA SHEET - Ethylamine hydrochloride.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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